双氢青蒿素β-D-葡萄糖苷酸(异构体混合物)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

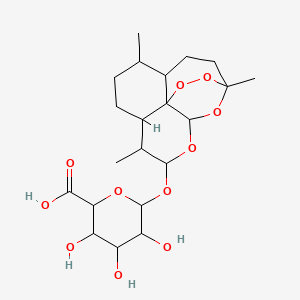

The synthesis of dihydroartemisinin β-D-glucuronide involves the reduction of artemisinin to dihydroartemisinin, followed by the conjugation with glucuronic acid. Dihydroartemisinin acts as a key intermediate in artemisinin's biosynthesis, where its stereochemically labile center at C-10 allows for the formation of lactol hemiacetal interconverting epimers (Cabri et al., 2011). The synthesis pathways also involve the formation of dihydroartemisinic acid as a precursor, which can nonenzymatically convert to artemisinin under specific conditions, suggesting a possible pathway for the synthesis of dihydroartemisinin derivatives (Wallaart et al., 1999).

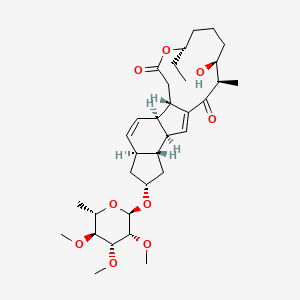

Molecular Structure Analysis

Dihydroartemisinin contains several functional groups, including a lactone function and a peroxide bridge, that contribute to its instability and reactivity. The molecule exists predominantly in a beta epimeric format but can interconvert with the alpha epimer, with solvation effects influencing its stability (Jansen & Soomro, 2007). These structural characteristics are vital for understanding the chemical behavior and biological activity of dihydroartemisinin and its glucuronide derivatives.

Chemical Reactions and Properties

Dihydroartemisinin's reactivity, especially the peroxide function, is central to its mechanism of action against malaria parasites. The molecule's inherent instability, necessary for biological activity, results in various derivatives under different conditions, affecting its pharmaceutical stability and efficacy (Jansen & Soomro, 2007).

科学研究应用

抗癌潜力

双氢青蒿素 (DHA) 是青蒿素的活性代谢物,已显示出有希望的抗癌活性。研究强调了其通过多种机制发挥疗效,包括抑制癌细胞增殖、诱导细胞凋亡、阻止肿瘤转移和血管生成、增强免疫功能以及刺激自噬和内质网 (ER) 应激。值得注意的是,DHA 的溶解性和生物利用度的提高显着提高了其抗癌功效。此外,它还与各种临床药物表现出协同作用,支持其作为抗癌剂的潜力。鼓励未来的研究方向进一步探索 DHA 的抗癌应用 (戴等人,2021 年)。

抗癌作用机制

青蒿素及其衍生物,包括 DHA,通过几种机制诱导癌细胞死亡。活性氧 (ROS) 的产生、细胞周期的抑制、细胞凋亡的诱导和血管生成的抑制是关键的抗癌作用。这些机制以及表明低毒性和不良反应的安全特征表明青蒿素衍生物在辅助治疗和联合抗癌治疗中具有潜在用途 (Slezáková & Ruda-Kucerova,2017 年)。

癌症治疗中的铁死亡

青蒿素及其衍生物触发一种称为铁死亡的新型细胞死亡形式,这取决于细胞内铁蛋白浓度和 ROS 产生。该机制被认为是癌症治疗的新途径,与传统化疗药物相比,青蒿素衍生物显示出改善的抗癌活性和更低的 IC50 值。基于铁死亡机制开发新型青蒿素相关药物可以在癌症治疗中提供更广泛的应用 (朱等人,2020 年)。

抗疟疾及其他

虽然青蒿素衍生物主要以其抗疟疾特性而闻名,但它们还对各种类型的癌症、微生物、病毒、寄生虫和细菌表现出活性。提高青蒿素产量的努力集中在体内和体外方法上,包括遗传和代谢工程,以解决其稀缺性和复杂的化学结构。这些进步可能导致具有成本效益的生产方法,使青蒿素更易于用于治疗疟疾和其他疾病 (瓦尼等人,2021 年)。

新型药物递送系统

含有青蒿素及其衍生物的药物递送系统的开发旨在克服与其药理学限制相关的挑战,例如生物利用度差和毒性。通过将这些化合物纳入各种递送系统,研究人员旨在提高其治疗效果,并将其应用范围扩展到疟疾治疗之外 (Aderibigbe,2017 年)。

安全和危害

属性

IUPAC Name |

3,4,5-trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O11/c1-8-4-5-11-9(2)17(28-18-14(24)12(22)13(23)15(27-18)16(25)26)29-19-21(11)10(8)6-7-20(3,30-19)31-32-21/h8-15,17-19,22-24H,4-7H2,1-3H3,(H,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXMEOGHWWIMAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50875346 |

Source

|

| Record name | 12a-1'b-Dihydroartemisinin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trihydroxy-6-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]oxane-2-carboxylic acid | |

CAS RN |

157468-39-8 |

Source

|

| Record name | 12a-1'b-Dihydroartemisinin glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50875346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-naphthalen-2-yloxyoxan-2-yl]methyl acetate](/img/structure/B1140614.png)

![[R-(R*,R*)]-3-[1-[3-[Bis(phenylmethyl)amino]phenyl]propyl]-5,6-dihydro-4-hydroxy-6-(2-phenylethyl)-6-(1-propynyl)-2H-pyran-2-one](/img/structure/B1140626.png)

![1-[(2R,5S)-2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)-1,3-oxathiolan-5-yl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B1140630.png)

![[(2S,3R,4S,5S,6R)-2-[[(1R,5R,7E,9E,11R,12R,14R,16R,18S,19S)-16-[tert-butyl(dimethyl)silyl]oxy-11-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-18-methoxy-5,12-dimethyl-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-5-[(2S,4R,5S,6S)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B1140635.png)